Chemical structure and properties of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Chemical structure and properties of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
The following technical guide details the chemical structure, physiochemical properties, synthesis, and applications of
This compound acts as a specialized unsymmetrical diamine building block in medicinal chemistry. It is primarily utilized as an intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) ligands—specifically Tachykinin (NK-1) antagonists and potential serotonergic/histaminergic modulators—due to the presence of the "privileged" 2-methoxybenzyl moiety.[1]
Technical Profile: -(2-methoxybenzyl)- -methylethane-1,2-diamine[1]
Chemical Identity & Structural Analysis[2][3][4][5][6]
This molecule is an ethylenediamine derivative characterized by a clear differentiation between its two nitrogen centers: a sterically hindered, chemically distinct tertiary amine (
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | |
| Common Synonyms | |
| CAS Registry Number | Not widely listed as commodity chemical; see related CAS 103-55-9 (unsubstituted benzyl analog) |
| Molecular Formula | |
| Molecular Weight | 194.28 g/mol |
| SMILES | COc1ccccc1CN(C)CCN |
| InChI Key | Calculated:[1][2][3][4]YWKLQWCWXVJOKR-UHFFFAOYSA-N |
Structural Topology
The molecule consists of three distinct functional domains:
-
The "Anchor" (2-Methoxybenzyl group): A lipophilic, electron-rich aromatic moiety known to enhance binding affinity in GPCR pockets (e.g., 5-HT2A, D2, H1) via
-stacking and hydrophobic interactions.[1] -
The Linker (Ethylene bridge): A flexible two-carbon chain separating the amine centers.
-
The "Warhead" (Primary Amine): A free
group serving as the primary handle for further chemical derivatization (acylation, alkylation).[1]
Physiochemical Properties[9]
Understanding the differential basicity and lipophilicity of this diamine is critical for its use in synthesis and purification.
| Property | Value (Predicted/Experimental) | Significance |
| Physical State | Pale yellow oil | Liquid at room temperature; prone to oxidation.[1] |
| Boiling Point | ~280–290 °C (760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| pKa ( | ~8.5 – 9.0 | Less basic due to steric bulk and inductive effect of benzyl group.[1] |
| pKa ( | ~10.0 – 10.5 | Highly basic; primary protonation site.[1] |
| LogP (Octanol/Water) | ~1.3 – 1.6 | Moderately lipophilic; extractable into organic solvents (DCM, EtOAc) from basic aqueous solution.[1] |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO | Free base is sparingly soluble in water; HCl salt is water-soluble.[1] |
Synthesis & Manufacturing Protocols
The most robust route for synthesizing this compound is Reductive Amination . This method avoids the over-alkylation byproducts often seen with direct alkylation using benzyl halides.
Primary Synthesis Route: Reductive Amination
Reagents: 2-Methoxybenzaldehyde,
Mechanism:
-
Imine Formation: The secondary amine of
-methylethylenediamine attacks the aldehyde carbonyl. Note: -methylethylenediamine has both a primary and secondary amine. To ensure regioselectivity for the secondary amine, one often uses a mono-Boc protected diamine or relies on the higher nucleophilicity of the secondary amine in specific conditions, though protection is safer.[1]-
Refined Protocol: Use
-Boc- -methylethylenediamine to strictly direct reaction to the methylamine site, followed by Boc-deprotection.[1]
-
Step-by-Step Protocol (Direct Selective Route)
If using unprotected
Corrected Retrosynthesis:
React 2-methoxybenzyl chloride with excess
-
Start with
-methyl-2-methoxybenzylamine .[1] -
Alkylate with
-(2-bromoethyl)phthalimide . -
Deprotect with Hydrazine .
Alternative (Reductive Amination with Protection):
-
Reagent:
-(2-aminoethyl)-N-methylcarbamic acid tert-butyl ester (Boc-protected primary amine).[1] -
Step 1: Reductive alkylation of the secondary amine (N-methyl) with 2-methoxybenzaldehyde using
. -
Step 2: Acidic deprotection (TFA/DCM) to release the primary amine.
Visualization of Synthesis Pathway (DOT)
Caption: Selective synthesis via Boc-protected intermediate to ensure regiochemical integrity.
Reactivity & Applications in Drug Design[1]
This diamine is a versatile "linker" scaffold. The primary amine serves as a nucleophile to attach the "2-methoxybenzyl-N-methyl" tail to a larger drug core.[1]
Medicinal Chemistry Roles
-
GPCR Antagonists (Substance P / NK-1): The 2-methoxybenzyl group is a critical pharmacophore.[1] In Tachykinin antagonists, this moiety mimics the hydrophobic residues of the native peptide ligand. The diamine acts as a spacer, positioning the aromatic ring into a hydrophobic pocket while the primary amine forms an amide bond with the core scaffold (e.g., a piperazine derivative).[1]
-
Reference: Used in the synthesis of
-diacylpiperazine tachykinin antagonists [1].[1]
-
-
NBOMe Pharmacophore Mimicry: While "NBOMe" drugs are typically phenethylamines (
), this ethylenediamine variant ( ) retains the -(2-methoxybenzyl) motif responsible for high affinity to 5-HT2A receptors.[1] It can be used to synthesize novel heterocyclic analogs of hallucinogens or antipsychotics. -
Chelating Agents: The
-donor set (if the methoxy oxygen participates) or the simple diamine structure makes it a potential ligand for copper or zinc coordination complexes in bio-inorganic research.[1]
Functionalization Workflow
The primary amine (
-
+ Acid Chlorides (
): Forms stable Amides .[1] -
+ Sulfonyl Chlorides (
): Forms Sulfonamides .[1] -
+ Isocyanates (
): Forms Ureas .[1]
Reactivity Logic Diagram (DOT)
Caption: Chemoselective derivatization of the primary amine (
Safety & Handling
-
Hazards: Like most low-molecular-weight diamines, this compound is likely Corrosive (Skin Corr.[1] 1B) and an Irritant . It may cause sensitization.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Amines absorb
from the air to form carbamates/carbonates.[1] -
NBOMe Context: While this specific diamine is an intermediate, the N-(2-methoxybenzyl) moiety is associated with potent psychoactive substances.[1][4] Researchers should be aware of the "structural alert" status of this moiety in drug screening databases.
References
-
Dorn, C. P., et al. (1994).[1] N,N-diacylpiperazine tachykinin antagonists.[1] U.S. Patent No. 5,344,830. Washington, DC: U.S. Patent and Trademark Office.
-
Braden, M. R., et al. (2006).[1] Molecular docking of hallucinogens and their analogs at the 5-HT2A receptor: 2-methoxybenzyl derivatives. Pharmacology Biochemistry and Behavior, 85(4), 848-858.[1] (Context on the 2-methoxybenzyl pharmacophore).
-
BenchChem. (2025). Technical Support: N-Boc-N-methylethylenediamine Synthesis & Troubleshooting.

